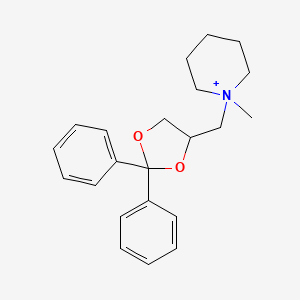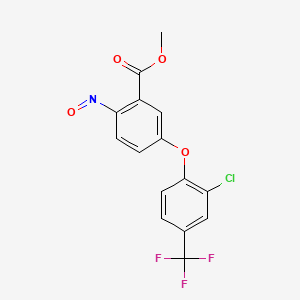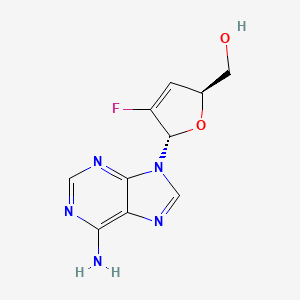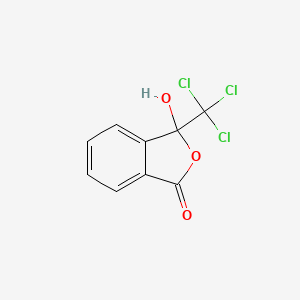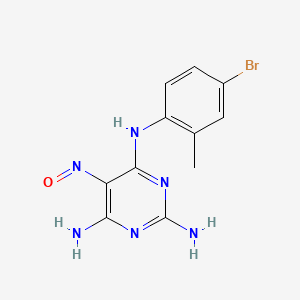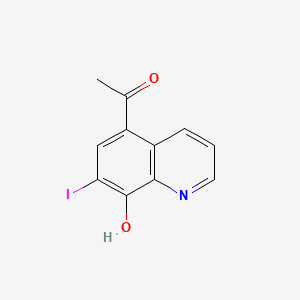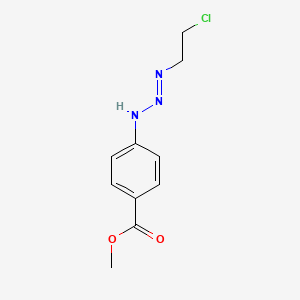
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety, a triazenyl group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid with a triazenylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester group to a carboxylic acid.
Reduction: The triazenyl group can be reduced to form different amine derivatives.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its triazenyl group.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. This compound may also interfere with DNA replication and repair processes, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-(3-(2-bromoethyl)-1-triazenyl)-, methyl ester
- Benzoic acid, 4-(3-(2-iodoethyl)-1-triazenyl)-, methyl ester
- Benzoic acid, 4-(3-(2-fluoroethyl)-1-triazenyl)-, methyl ester
Uniqueness
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents.
Propiedades
Número CAS |
105633-24-7 |
|---|---|
Fórmula molecular |
C10H12ClN3O2 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-chloroethylimino)hydrazinyl]benzoate |
InChI |
InChI=1S/C10H12ClN3O2/c1-16-10(15)8-2-4-9(5-3-8)13-14-12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Clave InChI |
CNHWBBKWQQMWEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NN=NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



